This isotopic labeling allows researchers to track the L-Cysteine-15N,d3 through metabolic pathways and biochemical reactions.
L-Cysteine-15N,d3 finds application in various scientific research areas, including:
L-Cysteine-15N,d3 is a stable isotope-labeled derivative of the amino acid L-Cysteine, where nitrogen-15 and deuterium isotopes are incorporated into its molecular structure. The molecular formula for L-Cysteine-15N,d3 is CDHNOS, with a molecular weight of 125.17 g/mol. This compound is utilized primarily in research settings, particularly in studies involving metabolic pathways and protein synthesis due to its isotopic labeling, which facilitates tracking during experiments .
These reactions are typically conducted under controlled conditions to ensure specificity and yield.
L-Cysteine-15N,d3 plays a crucial role in biological systems primarily as a precursor for the synthesis of biologically active molecules. It is involved in the transsulfuration pathway, where it is synthesized from L-Methionine. Additionally, it contributes to the production of glutathione, an important antioxidant that helps mitigate oxidative stress and inflammation. Furthermore, L-Cysteine-15N,d3 has been shown to act as an excitotoxin, potentially inducing neuronal damage through the overactivation of N-methyl-D-aspartate receptors .
The synthesis of L-Cysteine-15N,d3 involves incorporating nitrogen-15 and deuterium into the L-Cysteine molecule through various synthetic routes. Common methods include:
Industrial production typically involves optimizing these processes for high yields and purity to meet research standards .
L-Cysteine-15N,d3 is primarily used in:
The isotopic labeling allows researchers to track the compound's behavior in biological systems effectively .
Interaction studies involving L-Cysteine-15N,d3 focus on its role in biochemical pathways and its interactions with other biomolecules. These studies often utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to observe how L-Cysteine-15N,d3 interacts with enzymes or participates in metabolic processes. Its unique isotopic composition aids in distinguishing it from non-labeled compounds during these analyses .
L-Cysteine-15N,d3 shares similarities with other cysteine derivatives but has unique features due to its isotopic labeling. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-Cysteine | CHNOS | Natural form without isotopes |
N-Acetyl-L-Cysteine | CHNOS | Acetylated form with different biological activity |
L-Cystine | CHNOS | Dimeric form of cysteine; lacks isotopic labeling |
L-Cysteine-15N,d3's distinct isotopic labeling allows for precise tracking in biochemical experiments, setting it apart from its non-labeled counterparts .
This comprehensive overview highlights the significance of L-Cysteine-15N,d3 in biochemical research and its unique properties compared to similar compounds.